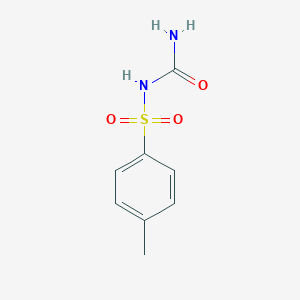

4-Methylphenylsulfonylurea

Description

Properties

IUPAC Name |

(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTYWCZSEBLPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168704 | |

| Record name | 4-Tolylsulfonylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-06-0 | |

| Record name | Tosylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylsulfonylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Tolylsulfonylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminocarbonyl)-4-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLSULFONYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 4-Methylphenylsulfonylurea and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the 4-methylphenylsulfonylurea moiety, a cornerstone of the sulfonylurea class of drugs used in the management of type 2 diabetes mellitus. This document provides a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing compounds based on this chemical scaffold.

Primary Mechanism of Action: Inhibition of the Pancreatic β-Cell K-ATP Channel

The principal therapeutic effect of sulfonylureas is the stimulation of insulin secretion from pancreatic β-cells.[1][2] This is achieved through the specific inhibition of the ATP-sensitive potassium (K-ATP) channel, a crucial regulator of β-cell membrane potential.[2][3]

The K-ATP channel is a hetero-octameric complex composed of two distinct subunits:

-

The sulfonylurea receptor 1 (SUR1): A regulatory subunit and a member of the ATP-binding cassette (ABC) transporter superfamily, which serves as the primary binding site for sulfonylureas.[4][5]

-

The inwardly rectifying potassium channel 6.2 (Kir6.2): The pore-forming subunit of the channel.[4]

The binding of a sulfonylurea drug to the SUR1 subunit initiates a cascade of events:[1][6]

-

K-ATP Channel Closure: The drug-receptor interaction leads to the closure of the K-ATP channel, inhibiting the efflux of potassium ions (K+) from the β-cell.[3][7]

-

Membrane Depolarization: The reduction in K+ efflux causes the cell membrane to depolarize.[6][8]

-

Activation of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent Ca2+ channels.[4][9]

-

Calcium Influx: The opening of these channels allows for an influx of extracellular Ca2+ into the β-cell.[8]

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration stimulates the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[4][9]

This primary mechanism is glucose-independent, meaning that sulfonylureas can stimulate insulin secretion regardless of the ambient glucose concentration, which is a key factor in the risk of hypoglycemia associated with this drug class.[9]

Secondary Mechanism of Action: The Role of Epac2/Rap1 Signaling

Recent research has unveiled a secondary, complementary pathway through which some sulfonylureas potentiate insulin secretion. This pathway involves the direct activation of the cyclic AMP (cAMP) sensor Epac2 (also known as cAMP-GEFII), a guanine nucleotide exchange factor for the small G-protein Rap1.[3][4]

Fluorescence resonance energy transfer (FRET) and binding experiments have shown that certain sulfonylureas can directly interact with and activate Epac2.[3] The activation of the Epac2/Rap1 signaling pathway is believed to enhance insulin secretion by controlling the size of the readily releasable pool of insulin granules.[4] It is important to note that not all sulfonylureas engage this pathway to the same extent; for instance, glibenclamide and glimepiride appear to act through this mechanism, while gliclazide does not.[10]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy and selectivity of different sulfonylurea derivatives are determined by their binding affinity for the various SUR subtypes and their potency in inhibiting the K-ATP channel. The following tables summarize key quantitative data for representative sulfonylureas.

| Drug | SUR Subtype | Binding Affinity (Ki) | Reference |

| Glibenclamide | SUR1 | ~2 nM | [11] |

| Glibenclamide | SUR2A | >200 nM | [11] |

| Glibenclamide | SUR2B | >200 nM | [11] |

Table 1: Comparative binding affinities of Glibenclamide for different SUR subtypes.

| Drug | Channel Composition | IC50 for K-ATP Channel Inhibition | Reference |

| Glibenclamide | Kir6.2/SUR1 | 0.13 nM | [6] |

| Glibenclamide | Kir6.2/SUR2A | 45 nM | [6] |

| Glibenclamide | Kir6.2/SUR2B | 42 nM | [6] |

| Glimepiride | Kir6.2/SUR1 | 3.0 nM | [12] |

| Glimepiride | Kir6.2/SUR2A | 5.4 nM | [12] |

| Glimepiride | Kir6.2/SUR2B | 7.3 nM | [12] |

Table 2: Half-maximal inhibitory concentrations (IC50) of Glibenclamide and Glimepiride for different K-ATP channel subtypes.

Experimental Protocols

The elucidation of the mechanism of action of sulfonylureas has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for SUR Affinity

This assay is used to determine the binding affinity of a sulfonylurea for its receptor.[8][13]

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the desired SUR isoform (e.g., HEK293 cells transfected with SUR1 and Kir6.2).

-

Harvest the cells and resuspend them in an ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cell suspension and centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide) and varying concentrations of the unlabeled test compound.

-

Incubate to allow the binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.[8][14]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique directly measures the activity of the K-ATP channel and its inhibition by sulfonylureas.[1][15]

Protocol:

-

Cell Preparation:

-

Isolate pancreatic islets from an animal model and dissociate them into single β-cells.

-

-

Electrophysiological Recording:

-

Using a glass micropipette, form a high-resistance seal with the membrane of a single β-cell (cell-attached mode).

-

Rupture the membrane patch to gain electrical access to the cell interior (whole-cell mode) or excise the patch to study the channel in isolation (inside-out mode).[15]

-

Apply a voltage clamp to the cell and record the resulting potassium currents.

-

-

Drug Application:

Insulin Secretion Assay

This assay quantifies the physiological response to sulfonylurea treatment by measuring the amount of insulin released from pancreatic islets.[1][17]

Protocol:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets and culture them overnight.

-

-

Pre-incubation:

-

Pre-incubate the islets in a buffer with low glucose to establish a basal insulin secretion rate.

-

-

Stimulation:

-

Incubate the islets in a buffer containing a stimulatory concentration of glucose or a low glucose concentration supplemented with the test sulfonylurea.[1]

-

-

Quantification of Insulin:

Visualizations of Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Primary signaling pathway of sulfonylurea-induced insulin secretion.

Caption: Experimental workflow for characterizing sulfonylurea mechanism of action.

Caption: Secondary signaling pathway involving Epac2/Rap1.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cAMP sensor Epac2 is a direct target of antidiabetic sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylurea action re‐revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. oipub.com [oipub.com]

- 8. benchchem.com [benchchem.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Role of Epac2A/Rap1 signaling in interplay between incretin and sulfonylurea in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Enhanced GLP-1- and Sulfonylurea-Induced Insulin Secretion in Islets Lacking Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-Methylphenylsulfonylurea (Tolbutamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of 4-Methylphenylsulfonylurea, a compound widely known in the pharmaceutical field as Tolbutamide. This document consolidates critical data, outlines detailed experimental methodologies, and visualizes key processes to support research and development activities.

Chemical Structure and Identification

This compound, with the IUPAC name 1-butyl-3-(4-methylphenyl)sulfonylurea, is a first-generation sulfonylurea compound.[1][2] Its structure consists of a central sulfonylurea core linking a p-tolyl group and a butyl group.

Molecular Structure:

Caption: Chemical structure of this compound (Tolbutamide).

Physicochemical Properties

Quantitative physicochemical data for this compound are summarized below. The compound is a white or practically white crystalline powder.[3][4] It is practically insoluble in water, soluble in ethanol, and slightly soluble in diethyl ether.[3]

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₃S | [1][2] | |

| Molecular Weight | 270.35 g/mol | [1][2] | |

| Melting Point | 128-130 °C | [4] | |

| 128.5-129.5 °C | [2] | ||

| 125 °C | Polymorphic transformation at ~40°C | ||

| pKa | 5.32 | In H₂O at 37°C (Uncertain) | [4] |

| Water Solubility | 0.14 g/L | 25 °C | [4] |

| 777.9 mg/L | 37 °C | [5][6] | |

| Solubility in Organic Solvents | ~30 mg/mL | In Ethanol, DMSO, Dimethylformamide | [7] |

| UV/Vis Absorbance (λmax) | 229 nm | [7] | |

| Density | 1.363 g/cm³ | [8] | |

| Refractive Index | 1.579 | [8] |

Synthesis of this compound

A common synthetic route for this compound involves the reaction of p-toluenesulfonyl isocyanate with ammonia.[9] This method is suitable for large-scale production.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a described large-scale synthesis.[9]

-

Reactor Preparation: An inert atmosphere is established in a suitable reactor (e.g., 3000L stainless steel) by purging with nitrogen gas.

-

Charging Reactants: p-Toluenesulfonyl isocyanate (1000 mol) is charged into the reactor along with toluene (1000L).

-

Reaction: The mixture is stirred and cooled to a temperature between -5 and 5 °C. Ammonia gas (8000 mol) is slowly introduced at a pressure of approximately 0.6 MPa. The reaction is allowed to proceed for 4 hours, during which a white solid will precipitate.

-

Work-up: The reactor is slowly vented (with appropriate scrubbing, e.g., with 1% hydrochloric acid), and the atmosphere is replaced with nitrogen. Refrigeration is stopped, and the mixture is allowed to warm to 25-30 °C and held for 4 hours.

-

Isolation of Crude Product: The precipitate is collected by filtration and washed with water until the pH of the filtrate is approximately 7.[9]

-

Recrystallization: The crude product is transferred to a separate reactor with a 1:1 (v/v) mixture of acetonitrile and water. The mixture is heated to 80 ± 5 °C and refluxed for 1 hour.

-

Final Isolation: The solution is cooled in a controlled manner (e.g., 10 °C/h) to below 20 °C. The resulting white crystals are collected by centrifugation and dried to yield pure this compound.[9]

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and observing polymorphic transitions.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using appropriate standards (e.g., indium). A nitrogen purge is applied to the DSC cell.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 150 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition observed in the thermogram. Any other thermal events, such as polymorphic transitions, are also recorded.

Solubility Determination

-

Solvent Selection: A known volume of the desired solvent (e.g., ethanol, DMSO, water) is placed in a thermostatically controlled vessel.

-

Equilibration: An excess amount of this compound is added to the solvent. The resulting suspension is agitated (e.g., using a magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known aliquot of the clear filtrate is then analyzed by a suitable quantitative method, such as UV-Vis spectrophotometry at 229 nm or a validated HPLC method, to determine the concentration of the dissolved solid.[7]

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

-

¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Expected signals would correspond to the aromatic protons of the p-tolyl group, the protons of the butyl chain, and the NH protons.

-

Infrared (IR) Spectroscopy: A solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR accessory. Characteristic absorption bands for the sulfonyl (S=O), carbonyl (C=O), and N-H functional groups are observed.[10]

-

Mass Spectrometry (MS): Mass spectral data can be obtained using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak [M]+ or pseudomolecular ions like [M+H]+ or [M+Na]+ are observed to confirm the molecular weight.[11][12]

Mechanism of Action (as Tolbutamide)

As the drug Tolbutamide, this compound is used to treat type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[3][9]

-

Binding to SUR1: Tolbutamide binds to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[7]

-

Channel Closure and Depolarization: This binding inhibits the K-ATP channel, reducing the efflux of potassium ions from the cell. The resulting accumulation of intracellular potassium leads to depolarization of the cell membrane.

-

Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels.

-

Insulin Secretion: The subsequent influx of calcium ions into the cell promotes the fusion of insulin-containing granules with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. TOLBUTAMIDE CAS#: 64-77-7 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1694-06-0 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound CAS 1694-06-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. massbank.eu [massbank.eu]

- 12. Tolbutamide [webbook.nist.gov]

The Biological Activity of (4-Methylphenyl)sulfonylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of compounds containing the (4-methylphenyl)sulfonylurea moiety. As this chemical structure forms the core of first-generation sulfonylurea drugs, this document will focus on Tolbutamide as a representative and well-characterized example. Tolbutamide is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1]

Core Mechanism of Action

(4-Methylphenyl)sulfonylurea-containing compounds, such as Tolbutamide, exert their primary biological effect by stimulating insulin secretion from pancreatic β-cells.[2][3] This action is contingent upon the presence of functional β-cells. The molecular mechanism involves the specific binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[4][5]

The binding of Tolbutamide to SUR1 induces the closure of the K-ATP channels.[4] This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium concentration promotes the fusion of insulin-containing vesicles with the cell membrane and stimulates the exocytosis of insulin.[2][4]

Beyond its primary role in insulin secretion, long-term administration of Tolbutamide may also have extrapancreatic effects, including the reduction of basal hepatic glucose production and enhanced peripheral sensitivity to insulin.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the biological activity of Tolbutamide.

| Parameter | Value | Cell Type/System | Notes |

| IC50 (K-ATP Channel Inhibition) | 1.4 µM | Pancreatic β-cells | In the absence of extracellular Ca2+[2] |

| 11.5 µM | Pancreatic β-cells | In the presence of 2 mM extracellular Ca2+[2] | |

| 32.2 µM | INS-1 cells | ||

| Ki (SUR1 Binding Affinity) | ~5 µM | Xenopus oocytes expressing Kir6.2/SUR1 | High-affinity binding site[6] |

| Parameter | Value | Study Population | Notes |

| Decrease in Fasting Serum Glucose | 17 ± 2% | Maturity-onset diabetic patients | Over six months of therapy[7] |

| Increase in Glucose Disappearance Rate (Kg) | From 0.47 to 0.70 %/min | Maturity-onset diabetic patients | After six months of treatment[7] |

| Parameter | Value | Administration |

| Time to Peak Plasma Concentration | 3 to 4 hours | Oral |

| Plasma Half-life | 4.5 to 6.5 hours | Oral[8] |

| Metabolism | Hepatic (oxidation of the p-methyl group) | The resulting carboxyl metabolite is inactive[8][9] |

| Excretion | Primarily renal (as metabolites) | Up to 75% of the administered dose recovered in urine within 24 hours[8] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of (4-Methylphenyl)sulfonylurea Action

Caption: Signaling cascade of Tolbutamide-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for Insulin Secretion Assay

Caption: General workflow for an in vitro insulin secretion assay.

Detailed Experimental Protocols

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is designed to quantify insulin release from pancreatic islets in response to (4-methylphenyl)sulfonylurea compounds.

a. Islet Isolation and Culture:

-

Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion of the pancreas.

-

Purify the islets using a density gradient.

-

Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

b. Insulin Secretion Assay:

-

Prepare a Krebs-Ringer Bicarbonate Buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate groups of islets (typically 5-10 islets per group) in the low-glucose KRBB for 1-2 hours to establish a basal insulin secretion rate.

-

Prepare stimulation buffers:

-

Control: Low-glucose KRBB.

-

Positive Control: KRBB with a high, stimulatory glucose concentration (e.g., 16.7 mM).

-

Test Compound: Low-glucose KRBB supplemented with various concentrations of the (4-methylphenyl)sulfonylurea compound (e.g., Tolbutamide).

-

-

Incubate the pre-incubated islets in the respective stimulation buffers for a defined period (e.g., 1-2 hours) at 37°C.

-

Following incubation, collect the supernatant from each group.

-

Quantify the insulin concentration in the collected supernatants using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Electrophysiological Measurement of K-ATP Channel Activity (Patch-Clamp)

This protocol allows for the direct measurement of the effect of (4-methylphenyl)sulfonylurea compounds on the K-ATP channels in pancreatic β-cells using the patch-clamp technique.[10]

a. Cell Preparation:

-

Isolate pancreatic islets as described in the previous protocol.

-

Dissociate the islets into single β-cells using enzymatic digestion (e.g., with trypsin) and gentle mechanical trituration.

-

Plate the single cells onto glass coverslips and allow them to adhere.

b. Patch-Clamp Recording (Inside-Out Configuration):

-

Prepare the following solutions:

-

Pipette Solution (intracellular): e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH.

-

Bath Solution (extracellular): e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂, pH adjusted to 7.4 with KOH.

-

-

Use a glass micropipette to form a high-resistance seal (a "gigaseal") with the membrane of a single β-cell.

-

Apply a brief pulse of suction to rupture the patch of membrane within the pipette, establishing the whole-cell configuration. Subsequently, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Record the baseline K-ATP channel activity.

-

Perfuse the bath with solutions containing varying concentrations of the (4-methylphenyl)sulfonylurea compound and record the changes in channel activity. This allows for the direct assessment of the compound's inhibitory effect on the K-ATP channels.

Adverse Effects and Clinical Considerations

The primary adverse effect associated with (4-methylphenyl)sulfonylurea derivatives is hypoglycemia, which results from the stimulation of insulin secretion regardless of blood glucose levels.[10] Weight gain is also a common side effect.[10] Due to its short duration of action resulting from rapid metabolism, Tolbutamide has been considered relatively safe for use in older individuals.[11] However, newer generations of sulfonylureas are now more commonly used in clinical practice.[1]

References

- 1. Direct demonstration of sulphonylurea-sensitive KATP channels on nerve terminals of the rat motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Identification of the high-affinity tolbutamide site on the (SUR 1) subunit of the (K ATP) channel - ProQuest [proquest.com]

- 6. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glipizide versus tolbutamide, an open trial. Effects on insulin secretory patterns and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. s3.pgkb.org [s3.pgkb.org]

- 10. benchchem.com [benchchem.com]

- 11. Tolbutamide - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of p-Toluenesulfonylurea: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for p-Toluenesulfonylurea, a key intermediate in the synthesis of various pharmaceuticals. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectroscopic analyses of p-Toluenesulfonylurea.

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | Singlet | 1H | -SO₂-NH -CO- |

| 7.75 | Doublet | 2H | Ar-H (ortho to -SO₂) |

| 7.35 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| 6.50 | Singlet (broad) | 2H | -CO-NH₂ |

| 2.35 | Singlet | 3H | -CH₃ |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C =O |

| 143.0 | Ar-C -SO₂ |

| 139.5 | Ar-C -CH₃ |

| 129.5 | Ar-C H (ortho to -CH₃) |

| 126.0 | Ar-C H (ortho to -SO₂) |

| 21.0 | -CH₃ |

IR Spectroscopy Data (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Strong, Broad | N-H Stretching (Amide and Sulfonamide) |

| 3050 | Medium | Aromatic C-H Stretching |

| 1680 | Strong | C=O Stretching (Amide I) |

| 1595 | Medium | C=C Aromatic Ring Stretching |

| 1340 | Strong | Asymmetric SO₂ Stretching |

| 1160 | Strong | Symmetric SO₂ Stretching |

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 214 | 40 | [M]⁺ (Molecular Ion) |

| 155 | 100 | [M - NH₂CO]⁺ |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of p-Toluenesulfonylurea was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse angle and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling.[1] A 30° pulse angle and a 2-second relaxation delay were used.[2] Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] A small amount of the solid p-Toluenesulfonylurea sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.[4] A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (70 eV).[5] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5]

Spectroscopic Data Interpretation and Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of p-Toluenesulfonylurea.

References

Crystal structure and polymorphism of 4-Methylphenylsulfonylurea

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Methylphenylsulfonylurea (Tolbutamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as tolbutamide, is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and bioavailability, are profoundly influenced by its solid-state form. Tolbutamide is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Understanding the crystal structure and polymorphic behavior of tolbutamide is critical for drug development, formulation, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the known polymorphic forms of tolbutamide, their structural characteristics, thermal properties, and the experimental methodologies used for their characterization.

Polymorphic Forms of Tolbutamide

Tolbutamide has been reported to exist in at least five polymorphic forms, designated as Form I, Form II, Form III, Form IV, and Form V. These polymorphs exhibit distinct crystal structures and physicochemical properties.[1][2] Forms I, II, and III are reportedly stable at room temperature, while Form IV is a metastable form.[3][4] Form V has also been identified as an unstable polymorph. The interconversion between these forms can be influenced by various factors such as temperature, humidity, and the presence of excipients.

Crystallographic and Thermal Properties

The crystallographic and thermal data for the known polymorphs of tolbutamide are summarized in the tables below. This data is essential for the identification and characterization of the different solid-state forms of the drug.

Table 1: Crystallographic Data of Tolbutamide Polymorphs

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Form I | Orthorhombic | Pcab | 12.12 | 13.34 | 18.23 | 90 | 90 | 90 | 8 |

| Form II | Monoclinic | P2₁/c | 10.58 | 14.58 | 9.88 | 90 | 100.8 | 90 | 4 |

| Form III | Monoclinic | P2₁/c | 13.94 | 5.11 | 21.08 | 90 | 106.3 | 90 | 4 |

| Form IV | - | - | - | - | - | - | - | - | - |

| Form V | - | - | - | - | - | - | - | - | - |

| Note: Detailed crystallographic data for Forms IV and V are not consistently available in the reviewed literature. Form IV has been characterized primarily by powder X-ray diffraction.[2] |

Table 2: Thermal Properties of Tolbutamide Polymorphs

| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Transition Information |

| Form I | ~128 | - | Stable form at higher temperatures. |

| Form II | ~117 | - | Can melt and recrystallize to Form I upon heating. |

| Form III | - | - | Resembles Form O crystallized from 1-octanol.[5] |

| Form IV | - | - | Metastable form; converts to Form II.[3] |

| Form V | - | - | Unstable form. |

| Note: Thermal data can vary depending on the experimental conditions, such as heating rate. |

Experimental Protocols

The characterization of tolbutamide polymorphs involves a combination of analytical techniques. Detailed methodologies are crucial for reproducible results.

Preparation of Polymorphic Forms

-

Form I: This form can be obtained from the commercial crystalline powder or by recrystallization from various solvents.[1][5]

-

Form III: This polymorph can be obtained by crystallization from 1-octanol.[5]

-

Form IV: This metastable form can be produced by spray-drying a solution of tolbutamide in an ethanol/dichloromethane mixture. It can also be selectively crystallized from an aqueous solution in the presence of 2,6-di-O-methyl-β-cyclodextrin.[3][4]

-

Form II: Form II can be obtained by storing Form IV at a constant temperature and humidity (e.g., 45°C and 75% relative humidity).[3]

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) is typically used.[6]

-

Sample Preparation: Samples are lightly ground to ensure a random orientation of the crystallites.[7]

-

Data Collection: Diffraction patterns are typically collected over a 2θ range of 5° to 35° with a defined step size.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to determine melting points, transition temperatures, and enthalpies.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.

-

Analysis: The sample is heated at a constant rate, often 10 °C/min, under a nitrogen purge. Varying the heating rates can provide insights into kinetic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe differences in the molecular environment and hydrogen bonding between polymorphs.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[8][9] For KBr pellets, a small amount of the sample is mixed with KBr powder and pressed into a transparent disk.[8] For ATR, the sample is placed in direct contact with the ATR crystal.[9]

-

Data Collection: Spectra are typically recorded in the mid-IR region (4000-400 cm⁻¹).[10]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state 13C NMR spectroscopy is a powerful tool for distinguishing between polymorphs based on differences in the chemical environment of the carbon atoms in the crystal lattice.

-

Instrumentation: A solid-state NMR spectrometer.

-

Analysis: 13C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are commonly performed. The differences in chemical shifts and peak multiplicities in the spectra of different polymorphs provide a unique fingerprint for each form.[11][12][13]

Visualizations

Polymorphic Relationships of Tolbutamide

The following diagram illustrates the known relationships and interconversions between the different polymorphic forms of tolbutamide.

Caption: Interconversion pathways of tolbutamide polymorphs.

Experimental Workflow for Polymorph Characterization

This diagram outlines a typical experimental workflow for the identification and characterization of tolbutamide polymorphs.

Caption: Workflow for tolbutamide polymorph characterization.

Conclusion

The polymorphic landscape of this compound (tolbutamide) is complex, with multiple crystalline forms that possess distinct structural and thermal properties. A thorough understanding and characterization of these polymorphs are paramount for the development of stable and effective pharmaceutical formulations. The application of a suite of analytical techniques, including PXRD, DSC, FTIR, and solid-state NMR, is essential for the comprehensive analysis of tolbutamide's solid-state chemistry. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to navigate the challenges associated with the polymorphism of this important API.

References

- 1. Crystal morphologies and polymorphs in tolbutamide microcrystalline powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational polymorphism of tolbutamide: A structural, spectroscopic, and thermodynamic characterization of Burger's forms I-IV. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal forms of tolbutamide from acetonitrile and 1-octanol: effect of solvent, humidity and compression pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. marshall.edu [marshall.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. irispublishers.com [irispublishers.com]

- 12. Solid-State NMR of Pharmaceuticals [chem.fsu.edu]

- 13. Differentiation of pharmaceutical polymorphs by solid-state NMR | Applications Notes | JEOL Ltd. [jeol.com]

Solubility of 4-Methylphenylsulfonylurea in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Methylphenylsulfonylurea (also known as p-Toluenesulfonylurea), a key intermediate in the synthesis of various pharmaceutical agents and herbicides. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and biological studies.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 37 | 777.9 mg/L |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Slightly Soluble |

For the purpose of providing a broader perspective on the potential solubility of this compound in common organic solvents, the following table presents solubility data for Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea), a structurally similar first-generation sulfonylurea drug. This data should be considered as an estimation and for comparative purposes only.

Table 2: Solubility of Tolbutamide (a structurally similar compound)

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Methanol | 5 | 51.5 |

| 15 | 73.1 | |

| 25 | 102.3 | |

| 40 | 159.2 | |

| 1-Propanol | 5 | 28.1 |

| 15 | 41.6 | |

| 25 | 60.5 | |

| 40 | 98.6 | |

| Ethyl Acetate | 5 | 17.5 |

| 15 | 26.6 | |

| 25 | 39.8 | |

| 40 | 67.5 | |

| Acetonitrile | 5 | 14.9 |

| 15 | 22.1 | |

| 25 | 32.2 | |

| 40 | 53.6 | |

| Toluene | 5 | 1.3 |

| 15 | 2.2 | |

| 25 | 3.7 | |

| 40 | 7.2 |

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method , followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved compound.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the solution at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter. This step is critical to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method.

HPLC Method for Quantification

Objective: To quantify the concentration of this compound in the prepared saturated solutions.

Instrumentation and Conditions (Illustrative Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). The exact composition may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 230 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-35 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of a Relevant Workflow

This compound is a crucial intermediate in the synthesis of the second-generation sulfonylurea antidiabetic drug, Glibenclamide (Glyburide). The following diagram illustrates the synthetic pathway.

Caption: Synthetic pathway of Glibenclamide from this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound. For specific applications, it is highly recommended that researchers determine the solubility experimentally under their precise conditions of interest.

p-Toluenesulfonylurea Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The p-toluenesulfonylurea moiety is a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic significance. Its derivatives have given rise to a multitude of clinically important drugs, most notably in the management of type 2 diabetes. However, the pharmacological potential of this structural motif extends far beyond glycemic control, with emerging research highlighting potent anticancer, antibacterial, and antiviral activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to p-toluenesulfonylurea derivatives in these critical therapeutic areas.

Antidiabetic Applications: The KATP Channel Modulators

The most well-established therapeutic application of p-toluenesulfonylurea derivatives is in the treatment of type 2 diabetes mellitus.[1] These compounds, often referred to as sulfonylureas, function as insulin secretagogues, stimulating the release of insulin from pancreatic β-cells.[2][3]

Mechanism of Action

Sulfonylureas exert their primary effect by binding to and inhibiting the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[2][4] The KATP channel is a complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5][6]

The binding of sulfonylureas to the SUR1 subunit induces channel closure.[2] This blockage prevents the efflux of potassium ions (K+), leading to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-dependent calcium channels, causing an influx of calcium ions (Ca2+).[2][7] This elevation in intracellular Ca2+ is the critical trigger for the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion into the bloodstream.[2][7]

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Key Antidiabetic Derivatives

Several generations of sulfonylurea drugs have been developed, with second-generation agents like glimepiride being more potent than first-generation compounds.[1]

| Compound | Generation | Structure | Key Pharmacological Data |

| Tolbutamide | First | Duration of action: 6-12 hours | |

| Gliclazide | Second | Reduces HbA1c by 1-1.25%[1] | |

| Glimepiride | Second/Third | Newest sulfonylurea, marketed in 1995[1] | |

| Glyburide (Glibenclamide) | Second | High-affinity binding to SUR1[4] |

Experimental Protocols

A common and versatile method for synthesizing p-toluenesulfonylurea derivatives involves the reaction of p-toluenesulfonamide with an appropriate isocyanate or by converting the sulfonamide into an N-sulfonyl carbamate derivative followed by reaction with an amine.[8] A modern, safer approach avoids hazardous reagents like phosgene and isocyanates by reacting amines with diphenyl carbonate to form carbamates, which then react with sulfonamides.[9]

Protocol: Synthesis via Carbamate Intermediate [9]

-

Carbamate Formation: Dissolve the desired amine in a 90:10 mixture of water and tetrahydrofuran (THF). Add diphenyl carbonate to the solution at room temperature and stir until the reaction is complete (monitored by TLC).

-

Isolation: Extract the resulting carbamate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Sulfonylurea Formation: Dissolve the isolated carbamate and p-toluenesulfonamide in a suitable solvent like THF.

-

Reaction: Add a base (e.g., sodium hydride) to the mixture and stir at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water, acidify to precipitate the product, filter the solid, and purify by recrystallization or column chromatography.

Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice [10]

-

Animal Model: Use streptozotocin (STZ)-induced diabetic mice. Fast the animals overnight (12-16 hours) with free access to water.

-

Compound Administration: Administer the test p-toluenesulfonylurea derivative orally (e.g., by gavage) at a predetermined dose (e.g., 30-60 mg/kg). A vehicle control group (e.g., saline) and a positive control group (e.g., Glimepiride) should be included.

-

Glucose Challenge: After 30-60 minutes of compound administration, administer a glucose solution (e.g., 2 g/kg) orally to all animals.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at time points 0 (just before glucose challenge), 30, 60, 90, and 120 minutes after the glucose load.

-

Analysis: Measure blood glucose levels using a glucometer. Plot the mean blood glucose concentration versus time for each group. The efficacy of the compound is determined by its ability to lower the area under the curve (AUC) compared to the vehicle control.

Anticancer Applications

Recent research has unveiled the potential of p-toluenesulfonylurea and related derivatives as anticancer agents, acting through various mechanisms distinct from their antidiabetic function.[11][12] Some derivatives have shown commendable anti-cancer activity in both in vitro and in vivo models.[11]

Mechanism of Action

The anticancer mechanisms of these derivatives are diverse. One proposed mechanism involves the inhibition of the Akt/mTOR/p70S6K signaling pathway, which is crucial for tumor cell growth and survival.[13] Para-toluenesulfonamide (PTS), a related compound, has been shown to inhibit this pathway in castration-resistant prostate cancer cells.[13] Other sulfonylureas, such as glibenclamide and glimepiride, may enhance the efficacy of standard chemotherapeutics by inhibiting ATP-binding cassette (ABC) transporters involved in multidrug resistance.[12]

Caption: Inhibition of the Akt/mTOR pathway by p-toluenesulfonylurea derivatives.

Key Anticancer Derivatives and Activity

The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines.

| Compound Class | Target Cell Line | Activity (IC50 / Effect) | Reference |

| Para-toluenesulfonamide (PTS) | PC-3, DU-145 (Prostate Cancer) | Inhibited tumor growth in xenograft model (56% inhibition) | [13] |

| Glimepiride (in combination) | MCF-7 (Breast Cancer) | 4.4-fold increase in doxorubicin cytotoxicity | [12] |

| Glibenclamide | Various (Melanoma, Lung, Cervical, etc.) | Directly inhibits cancer cell proliferation in vitro | [12] |

| Substituted Diarylureas | U87MG (Glioma) | Suppresses tumor growth in vivo | [14] |

Experimental Protocols

Many potent anticancer agents are diarylureas, where the p-toluenesulfonyl group is replaced by another aryl group. The synthesis often involves the reaction of an aryl isocyanate with an aniline derivative.

Protocol: Synthesis of a Diarylurea

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted aniline in a dry aprotic solvent (e.g., dichloromethane or THF).

-

Reaction: Add an equimolar amount of the corresponding aryl isocyanate to the solution. The reaction is often exothermic and can be stirred at room temperature.

-

Completion: Stir the mixture for several hours until the reaction is complete (monitored by TLC). The product often precipitates out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, the product can be purified by recrystallization.

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[15][16]

Protocol: MTT Cell Viability Assay [15][16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test p-toluenesulfonylurea derivative in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Standard workflow for the MTT cell viability assay.

Antibacterial and Antiviral Applications

The structural framework of p-toluenesulfonylurea is also being explored for the development of novel antimicrobial agents. Derivatives have shown activity against various pathogenic bacteria and viruses.

Mechanism of Action

The mechanisms for antimicrobial activity are not as well-defined as for antidiabetic effects. For antibacterial action, compounds may interfere with essential metabolic pathways or disrupt cell membrane integrity. For antiviral activity, derivatives might inhibit viral entry or replication. For instance, some compounds act as dual inhibitors of host proteases like TMPRSS2 and HAT, which are critical for the entry of respiratory viruses, including SARS-CoV-2.[17]

Key Antimicrobial Derivatives and Activity

| Compound Class | Target Organism/Virus | Activity (MIC / IC50) | Reference |

| Pyridine-based Sulfonylureas | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity | General finding |

| Pyridobenzothiazolone (PBTZ) Analogues | HCoV-OC43, RSV, HMPV | EC90 of 6-12 µM | [18] |

| p-Aminobenzylamine Derivatives | SARS-CoV-2 | Sub-micromolar IC50 against TMPRSS2 | [17] |

| Pyrazoles from p-Toluenesulfonic acid | B. pumilus, S. aureus, P. aeruginosa, E. coli | Moderate-to-significant activity | [19] |

Experimental Protocols

Protocol: p-Toluenesulfonic Acid-Catalyzed Synthesis [19]

-

Reaction Mixture: In a mortar, combine 2-hydrazino-4,6-dimethylpyrimidine, a suitable β-ketonitrile, and a catalytic amount of p-toluenesulfonic acid.

-

Grinding: Grind the mixture with a pestle at room temperature for the time specified in the literature (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.

-

Work-up: After completion, wash the solid mixture with a cold saturated sodium bicarbonate solution, followed by water.

-

Isolation: Filter the solid product, wash with cold ethanol, and dry to obtain the crude 5-aminopyrazole derivative.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

General Synthesis Strategies

The synthesis of the p-toluenesulfonylurea core can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the urea nitrogen atoms.

Caption: Common synthetic pathways to p-toluenesulfonylurea derivatives.

Traditional methods often rely on the reaction of p-toluenesulfonamide with isocyanates or the reaction of p-toluenesulfonyl isocyanate with ammonia or amines.[8][20] More recent and environmentally friendly methods have been developed to avoid hazardous intermediates.[8][9] One such method involves the reaction of p-toluenesulfonamide and urea in the presence of an inorganic base.[21]

Conclusion and Future Outlook

The p-toluenesulfonylurea scaffold is a privileged structure in medicinal chemistry, with a rich history and a bright future. While its role in diabetes management is well-established, the expanding applications in oncology and infectious diseases highlight its vast therapeutic potential. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation derivatives. Future research will likely focus on developing isoform-selective KATP channel modulators to minimize side effects, designing highly potent and targeted anticancer agents, and optimizing the antimicrobial spectrum of new derivatives. The continued exploration of this versatile chemical entity promises to yield novel and effective therapeutic agents to address significant unmet medical needs.

References

- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulphonylurea antidiabetic drugs. An update of their clinical pharmacology and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo | MDPI [mdpi.com]

- 13. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 17. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]

- 21. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]

4-Methylphenylsulfonylurea (CAS 1694-06-0): A Technical Guide to Its Core Applications and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylsulfonylurea, with the CAS number 1694-06-0, is a sulfonylurea compound primarily recognized for its roles as a key intermediate in the synthesis of pharmaceuticals and as an active ingredient in herbicidal formulations. This technical guide provides a comprehensive overview of the fundamental research concerning this molecule, with a focus on its synthesis, established mechanisms of action in its applied contexts, and relevant experimental protocols. Due to a notable scarcity of public-domain research on the specific biological activities of this compound beyond its established applications, this document emphasizes its chemical synthesis and its role as a precursor, alongside the generalized mechanism of action for sulfonylurea herbicides.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃S | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| CAS Number | 1694-06-0 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 196-198 °C | [2] |

| Water Solubility | Sparingly soluble | [1] |

| Synonyms | p-Toluenesulfonylurea, Tolylsulfonylurea, PTSU | [3][4] |

Synthesis of this compound

The synthesis of this compound has been approached through several methods, primarily documented in patent literature. These methods generally involve the reaction of a p-toluenesulfonyl derivative with a source of urea.

Synthesis via p-Toluenesulfonyl Isocyanate

A common and high-yield method involves the reaction of p-toluenesulfonyl isocyanate with ammonia.[5]

Experimental Protocol:

-

A 3000L stainless steel reactor is rendered inert by purging with nitrogen gas.

-

p-Toluenesulfonyl isocyanate (197 kg, 1000 mol) and toluene (1000 L) are added to the reactor.

-

The mixture is cooled to a temperature between -5 to 5 °C with stirring.

-

Ammonia gas (136 kg, 8000 mol) is slowly introduced at a pressure of approximately 0.6 MPa.

-

The reaction is allowed to proceed for 4 hours, during which a white solid precipitates.

-

The reactor is slowly vented, with the off-gas absorbed by a 1% hydrochloric acid solution.

-

The system is purged with nitrogen, and the cooling is discontinued.

-

The temperature is gradually raised to 25-30 °C and maintained for 4 hours.

-

The crude product is isolated by filtration and washed with water until the pH of the filtrate is approximately 7.

-

Recrystallization: The crude p-toluenesulfonylurea is added to a 3000L reactor with 2000L of a 1:1 (v/v) mixture of acetonitrile and water. The mixture is heated to 80 ± 5 °C and refluxed for 1 hour. The solution is then programmatically cooled at a rate of 10 °C/h. Once the temperature is below 20 °C, the purified product is collected by centrifugation and dried. This method has been reported to yield 209 kg (96.3%) of white crystalline p-toluenesulfonylurea with a purity of 99.9% as determined by HPLC.[5]

Synthesis from p-Toluenesulfonamide and Urea

Another prevalent method utilizes p-toluenesulfonamide and urea as starting materials.[6] This "one-kettle way" two-step reaction is reported to have a high product yield of up to 93% with a purity greater than 99.7%.[6]

Experimental Protocol:

-

In an organic solvent, 4-methyl benzenesulfonamide and a mineral alkali are heated to 80-100 °C for 0.5-1 hour, followed by a further heating step at 100-120 °C for 1 hour.[6]

-

The reaction mixture is cooled to 30-70 °C, and urea is added.[6]

-

The temperature is then raised to 100-120 °C and maintained for 3-6 hours.[6]

-

After cooling to 30-70 °C, water is added to dissolve the product, and the mixture is stirred and allowed to separate.[6]

-

The aqueous layer is separated, and the product is precipitated by acidification.[6]

-

The crude product is collected by centrifugation.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Tosylurea | C8H10N2O3S | CID 74327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, Para Toluene Sulphonyl Urea, PTSU, CasNo.1694-06-0 hangzhou verychem science and technology co.ltd China (Mainland) [verychem.lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of para-Toluenesulfonylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of para-Toluenesulfonylurea (p-TSU). It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support research and development activities. p-TSU is a key intermediate in the synthesis of second-generation sulfonylurea drugs, which are widely used in the management of type 2 diabetes.[1][2][3]

Core Physicochemical Properties

The fundamental physicochemical characteristics of para-Toluenesulfonylurea are summarized below. These properties are crucial for its handling, formulation, and synthesis into active pharmaceutical ingredients.

| Property | Value | Source(s) |

| CAS Number | 1694-06-0 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₈H₁₀N₂O₃S | [2][3][5][6][7][8][9][10] |

| Molecular Weight | 214.24 g/mol | [3][5][7][8][9][10][11] |

| Appearance | White to off-white crystalline powder or solid.[2][4][6] | [2][4][6] |

| Melting Point | 190-198 °C | [4][5][6][7][9] |

| Boiling Point | Decomposes before boiling.[2] | [2] |

| Solubility | Slightly soluble in water (777.9 mg/L at 37 °C); Soluble in ethanol, methanol, and DMSO.[2][5][7][9] | [2][5][7][9] |

| pKa | 5.07 (Predicted) | [5][9] |

| Density | ~1.38 g/cm³ (estimate) | [2][5][7][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of para-Toluenesulfonylurea are critical for reproducible research and development.

Synthesis of para-Toluenesulfonylurea

A common method for the preparation of para-Toluenesulfonylurea involves the reaction of p-toluenesulfonamide with urea.[12][13] The following is a generalized laboratory-scale protocol based on documented procedures.[13][14][15]

Materials:

-

p-Toluenesulfonamide

-

Urea

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (e.g., 30% solution)

-

Deionized Water

-

Three-necked flask with mechanical stirrer and heating mantle

Procedure:

-

Equip a 1000 mL three-necked flask with a mechanical stirrer and an oil bath for heating.

-

Charge the flask with p-toluenesulfonamide (e.g., 70g), sodium hydroxide (e.g., 20g), and urea (e.g., 40g).[13][14] The molar ratio of p-toluenesulfonamide:NaOH:urea is typically around 1:1-1.3:1.4-1.5.[13]

-

Heat the mixture using the oil bath to a temperature of 130-135 °C. The materials will begin to melt.[13][14]

-

Initiate stirring once the mixture is partially melted. Maintain the temperature and continue stirring for approximately 100-120 minutes. The reaction mixture will thicken as the reaction proceeds.[13][14]

-

Once the mixture becomes too thick to stir, stop the stirrer and heating.

-

Apply a vacuum for 1-2 minutes to remove the ammonia gas generated during the reaction.[14]

-

Allow the reaction vessel to cool, then add approximately 700 mL of deionized water and stir to dissolve the solid product.[14]

-

Slowly add 30% sulfuric acid dropwise to acidify the solution to a pH of approximately 4.[13][14] This will precipitate the crude p-toluenesulfonylurea.

-

Collect the precipitate by filtration.

-

Wash the filter cake with deionized water until the pH of the filtrate is between 5 and 6.[13][14]

-

Dry the purified product at 100 °C to obtain p-toluenesulfonylurea as a white solid. Purity can be assessed by HPLC.[12][14]

References

- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]

- 2. P-Toluenesulfonylurea Exporter | P-Toluenesulfonylurea Exporting Company | P-Toluenesulfonylurea International Distributor [multichemexports.com]

- 3. N-(p-Toluenesulfonyl)urea | CymitQuimica [cymitquimica.com]

- 4. p-Toluenesulfonylurea | 1694-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. p-Toluenesulphonyl urea, 98% 1694-06-0 India [ottokemi.com]

- 7. chembk.com [chembk.com]

- 8. N-(p-Toluenesulfonyl)urea | LGC Standards [lgcstandards.com]

- 9. 4-Methylphenylsulfonylurea | 1694-06-0 [chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Tosylurea | C8H10N2O3S | CID 74327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]

- 13. CN102964280B - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]

- 14. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN102964280A - Preparation method of toluenesulfonylurea - Google Patents [patents.google.com]

Methodological & Application

Protocol for synthesis of Glibenclamide from 4-Methylphenylsulfonylurea

Introduction

Glibenclamide, also known as Glyburide, is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This document provides a detailed protocol for the chemical synthesis and purification of Glibenclamide, intended for researchers, scientists, and professionals in drug development. While the requested synthesis starting from 4-Methylphenylsulfonylurea is not a commonly documented route, a well-established protocol commencing from a structurally relevant sulfonamide intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, is presented here.

Mechanism of Action

Glibenclamide exerts its therapeutic effect by binding to and inhibiting the ATP-sensitive potassium channels (KATP) on the plasma membrane of pancreatic β-cells.[1][2] These channels are composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2.[1][2] The binding of Glibenclamide to the SUR1 subunit leads to the closure of the KATP channels.[1][2] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent increase in intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.

Experimental Protocols

1. Synthesis of Glibenclamide from 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

This protocol details the reaction of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide with cyclohexyl isocyanate to yield Glibenclamide.[3]

-

Materials:

-

4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (Compound IV)

-

N,N-Dimethylformamide (DMF)

-

Potassium tert-butoxide

-

18-crown-6 ether

-

Cyclohexyl isocyanate

-

1N Hydrochloric acid

-

Standard laboratory glassware and equipment (reaction flask, dropping funnel, condenser, magnetic stirrer, ice bath, filtration apparatus)

-

-

Procedure:

-

Dissolve 3.69 g (10 mmol) of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide in 50 mL of DMF in a reaction flask equipped with a magnetic stirrer.

-

To this solution, add 1.34 g (12 mmol) of potassium tert-butoxide and 0.8 g (3 mmol) of 18-crown-6 ether.

-

Prepare a 1 M solution of cyclohexyl isocyanate in DMF.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Add 13 mL of the 1 M cyclohexyl isocyanate solution dropwise to the reaction mixture while maintaining the temperature between 0-5°C.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 6 hours.